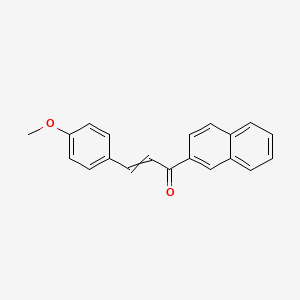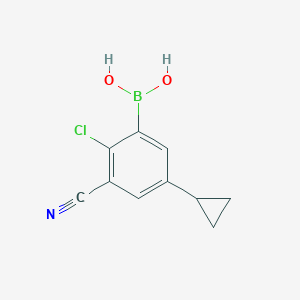
4'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl: is a chemical compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chlorine atom at the 4’ position and a tetrahydro structure in the biphenyl framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl typically involves the reaction of 4-chlorophenylboronic acid with cyclohexene in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often at temperatures around 70°C, and requires the use of a base such as barium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 4’ position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of biphenyl-4-carboxylic acid.
Reduction: Formation of 4’-chloro-2,3,4,5-tetrahydro-1,1’-biphenyl alcohol.
Substitution: Formation of 4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl.
Aplicaciones Científicas De Investigación
Chemistry: 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: It serves as an intermediate in the synthesis of Venetoclax, a drug used for the treatment of chronic lymphocytic leukemia .
Industry: In the industrial sector, 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl is used in the production of materials with specific properties, such as polymers and resins. Its chemical stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl in biological systems involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of Venetoclax, it contributes to the inhibition of the BCL-2 protein, which plays a role in the regulation of apoptosis. By inhibiting BCL-2, Venetoclax induces apoptosis in cancer cells, thereby exerting its anti-cancer effects .
Comparación Con Compuestos Similares
2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl: Similar structure but with the chlorine atom at the 2’ position.
tert-butyl 4-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine-1-carboxylate: A derivative used in the synthesis of Venetoclax.
Uniqueness: 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific substitution pattern and tetrahydro structure, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceutical agents highlights its significance in medicinal chemistry .
Propiedades
Número CAS |
17380-84-6 |
|---|---|
Fórmula molecular |
C12H13Cl |
Peso molecular |
192.68 g/mol |
Nombre IUPAC |
1-chloro-4-(cyclohexen-1-yl)benzene |
InChI |
InChI=1S/C12H13Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2 |
Clave InChI |
PQQHLHBKGIWDLD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonamide](/img/structure/B14092357.png)

![2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol](/img/structure/B14092369.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092375.png)
![3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione](/img/structure/B14092380.png)

![5-ethyl-4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14092394.png)
![3-(2-ethoxyethyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092398.png)

![3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14092407.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B14092422.png)

![1-(3-Butoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092457.png)
